t-Boc-N-Amido-PEG11-Tos
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Overview
Description
t-Boc-N-Amido-PEG11-Tos is a polyethylene glycol (PEG) derivative that contains an amino group at the 11th carbon atom and a tert-butyloxycarbonyl (t-Boc) group at the nitrogen atom. This compound is widely used in organic chemistry as a linker molecule in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG11-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (t-Boc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG11-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the tosyl group under basic conditions.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the tosyl group is replaced by the nucleophile.
Deprotection: The major product is the free amine after the removal of the t-Boc group.
Scientific Research Applications
t-Boc-N-Amido-PEG11-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG11-Tos involves its ability to act as a linker molecule. The compound’s hydrophilic PEG spacer increases the solubility of the attached molecules in aqueous media. The tosyl group facilitates nucleophilic substitution reactions, while the t-Boc group protects the amino group until it is needed for further reactions .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG7-Tos: Similar structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG11-Amine: Contains an amino group instead of a tosyl group.
t-Boc-N-Amido-PEG11-Azide: Contains an azide group instead of a tosyl group .
Uniqueness
t-Boc-N-Amido-PEG11-Tos is unique due to its combination of a long PEG spacer, a t-Boc-protected amino group, and a tosyl group. This combination allows for versatile applications in various chemical reactions and processes, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C34H61NO15S |
---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36) |
InChI Key |
FRUBCOONMZOITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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